3-Oxoisoindoline-4-carboxylic acid
Overview
Description
3-Oxoisoindoline-4-carboxylic acid is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3-Oxoisoindoline-4-carboxylic acid is1S/C9H7NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13)
. This indicates the presence of a carboxylic acid group attached to an isoindoline ring, which itself contains a ketone functional group . Chemical Reactions Analysis
Carboxylic acids, such as 3-Oxoisoindoline-4-carboxylic acid, can undergo a variety of chemical reactions. They can be converted into acid chlorides, anhydrides, esters, and amides through nucleophilic acyl substitution reactions . The specific reactions that 3-Oxoisoindoline-4-carboxylic acid can undergo are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
3-Oxoisoindoline-4-carboxylic acid is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Efficient Synthesis Techniques
Synthesis via Strecker Approach : The efficient synthesis of 3-oxoisoindolines, including 3-oxoisoindoline-4-carboxylic acid, has been achieved from 2-carboxybenzaldehyde using a Strecker approach with OSU-6 as a catalyst. This method allows for the generation of substituted 3-oxoisoindoline-1-carbonitriles and corresponding C1 primary amides (Nammalwar et al., 2015).
Ugi Reaction/Oxidative Nucleophilic Substitution : A diversity-oriented approach for forming 3-oxoisoindoline-1-carboxamide derivatives involves a sequential four-component Ugi reaction/oxidative nucleophilic substitution of hydrogen. This technique offers high regio- and chemoselectivity under mild conditions (Balalaie et al., 2020).
Chemical Transformations and Derivatives
Ugi–Click Reaction for Hybrid Synthesis : The combination of Ugi and click reactions has been utilized to synthesize 1,2,3-Triazole-3-oxoisoindoline-1-carboxamide systems. This method demonstrates good yields and introduces a new dimension to the chemical transformations of 3-oxoisoindoline compounds (Akrami et al., 2016).
Production of N-substituted 3-Oxoisoindoline Derivatives : New methodologies have been developed for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives. These methods are noted for being simple, efficient, and environmentally benign (Hu et al., 2013).
Biological and Pharmacological Potential
Inhibitors in Pharmacological Research : Oxoisoindoline derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, showcasing their potential in pharmacological research. Some derivatives have displayed significant activity, highlighting the therapeutic potential of these compounds (Rayatzadeh et al., 2015).
Design of Aggrecanase Inhibitors : Research into the design and synthesis of aggrecanase inhibitors has been carried out using oxoisoindoline frameworks. These studies have led to the development of compounds with potential inhibitory activity, which is crucial for therapeutic applications in conditions like arthritis (Cappelli et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONYZPKBPBFLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659558 | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxoisoindoline-4-carboxylic acid | |
CAS RN |
935269-27-5 | |
Record name | 2,3-Dihydro-3-oxo-1H-isoindole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935269-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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